molecular formula C24H30N2O3 B1202777 Carfentanil, C-11 CAS No. 98598-83-5

Carfentanil, C-11

Cat. No. B1202777
CAS RN: 98598-83-5
M. Wt: 393.5 g/mol
InChI Key: YDSDEBIZUNNPOB-JVVVGQRLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carfentanil, C-11 is under investigation in clinical trial NCT01899170 (Towards Individualized Deep Brain Stimulation Treatment of Chronic Neuropathic Pain).

Scientific Research Applications

  • PET Imaging of the μ-Opioid System : [11 C]Carfentanil is a selective radiotracer for in vivo PET imaging studies of the μ-opioid system. A study reported an updated synthesis of [11 C]CFN, highlighting its importance for reliable clinical imaging studies (Blecha et al., 2017).

  • Reproducibility in Measuring μ-Opioid Receptor Binding : Another study highlighted the use of [11C]Carfentanil in PET studies for measuring μ-opioid receptor binding in humans. It demonstrated excellent reproducibility of binding parameter estimates, enhancing the reliability of PET imaging using this compound (Hirvonen et al., 2009).

  • Binding Preference for μ-Opioid Receptor Subtypes : Research has shown that [11C]Carfentanil binds preferentially to μ-opioid receptor subtype 1 compared to subtype 2. This insight is crucial for the interpretation of clinical studies employing [11C]Carfentanil (Eriksson & Antoni, 2015).

  • Radiation Dosimetry in Imaging : The dosimetry of 11C-carfentanil, as a μ-opioid receptor imaging agent, has been studied. This research is vital for ensuring the safety and effectiveness of 11C-carfentanil in imaging μ-opiate receptors (Newberg et al., 2009).

  • Quality Control in Clinical Application : The quality control of 11C-Carfentanil injection was studied to ensure its safety in clinical applications, including its radiochemical purity and content of endotoxins (Tian Jia-he, 2013).

properties

CAS RN

98598-83-5

Product Name

Carfentanil, C-11

Molecular Formula

C24H30N2O3

Molecular Weight

393.5 g/mol

IUPAC Name

(111C)methyl 1-(2-phenylethyl)-4-(N-propanoylanilino)piperidine-4-carboxylate

InChI

InChI=1S/C24H30N2O3/c1-3-22(27)26(21-12-8-5-9-13-21)24(23(28)29-2)15-18-25(19-16-24)17-14-20-10-6-4-7-11-20/h4-13H,3,14-19H2,1-2H3/i2-1

InChI Key

YDSDEBIZUNNPOB-JVVVGQRLSA-N

Isomeric SMILES

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CC=C3)C(=O)O[11CH3]

SMILES

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CC=C3)C(=O)OC

Canonical SMILES

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CC=C3)C(=O)OC

Other CAS RN

98598-83-5

synonyms

(4-methoxycarbonyl)fentanyl
11C-carfentanil
4-methoxycarbonyl fentanyl
4-methoxycarbonylfentanyl
carfentanil
carfentanil citrate
carfentanil oxalate
carfentanil, (+-)-isomer
carfentanyl
R 31833
R 33799
R-31833
R31833

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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